molecular formula C14H20O3 B8229013 Ethyl 4-(3,5-dimethylphenoxy)butanoate

Ethyl 4-(3,5-dimethylphenoxy)butanoate

Cat. No. B8229013
M. Wt: 236.31 g/mol
InChI Key: JQMYGSJXKZORKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,5-dimethylphenoxy)butanoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Ethyl 4-(3,5-dimethylphenoxy)butanoate and similar compounds have been synthesized and their fluorescence properties studied, showing solvatochromism in different solutions (Krzyżak et al., 2015).

  • These compounds have been synthesized as part of studies exploring their ground-state and excited-state properties using computational methods like DFT and TDDFT (Krzyżak et al., 2015).

  • A related compound, ethyl 2-(2,4-dimethylphenoxy)acetate, was synthesized as a precursor in a study exploring antibiotic effects against bacteria and lipoxygenase activity (Rasool et al., 2016).

Pharmacological and Biological Studies

  • This compound derivatives have been studied for their anti-HIV-1 activity, with specific derivatives showing virus-inhibiting properties (Novikov et al., 2004).

  • The antibacterial and enzyme inhibition activities of compounds bearing a similar structure, such as N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, have been evaluated (Aziz‐ur‐Rehman et al., 2014).

  • Derivatives of this compound have been synthesized and screened for their in vitro inhibitory potential against the urease enzyme, showing potent inhibitory effects (Nazir et al., 2018).

Chemical Analysis and Synthesis Techniques

  • Spectroscopic and computational studies, including vibrational analysis and molecular structure analysis, have been conducted on Ethyl 2-(4-benzoyl-2,5- Dimethylphenoxy) Acetate, a related compound, to understand its properties and potential pharmaceutical activity (Amalanathan et al., 2015).

  • The synthesis and crystal structure of derivatives like Ethyl 5-Amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been explored, with indications of fungicidal and plant growth regulation activities (Minga et al., 2005).

  • Studies on the optical gating of photosensitive synthetic ion channels utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound with a similar structure, for optical gating in nanofluidic devices (Ali et al., 2012).

properties

IUPAC Name

ethyl 4-(3,5-dimethylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-16-14(15)6-5-7-17-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMYGSJXKZORKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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